molecular formula C16H23N5O3 B6479638 8-(2-hydroxyethyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 927583-66-2

8-(2-hydroxyethyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B6479638
CAS RN: 927583-66-2
M. Wt: 333.39 g/mol
InChI Key: HUXDBEYJTDKVJQ-UHFFFAOYSA-N
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Description

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a purine core, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. It also contains various substituents, including a pentyl (5-carbon alkyl) group, a hydroxyethyl (2-carbon alkyl with a hydroxyl group) group, and two methyl groups .


Chemical Reactions Analysis

As a purine derivative, this compound might be expected to participate in similar chemical reactions to other purines. These could include various substitution reactions, depending on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure, including the nature and position of its substituent groups. These could influence properties such as its solubility, melting point, and stability .

Mechanism of Action

Without specific information, it’s difficult to predict the exact mechanism of action of this compound. If it’s biologically active, its mechanism could depend on its ability to interact with biological macromolecules such as proteins or nucleic acids .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The study of purine derivatives is a rich field with potential applications in areas such as medicinal chemistry and drug discovery. Future research could explore the biological activity of this compound, or use it as a starting point for the synthesis of new compounds .

properties

IUPAC Name

6-(2-hydroxyethyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-4-5-6-7-20-14(23)12-13(18(3)16(20)24)17-15-19(8-9-22)11(2)10-21(12)15/h10,22H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXDBEYJTDKVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C=C(N3CCO)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-hydroxyethyl)-1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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